cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (IUPAC name: (1R,2R)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) is a halogenated cyclohexane derivative with a molecular formula of C₁₅H₁₇IO₃ and a molecular weight of 372.2 g/mol . The compound features a cis-configured cyclohexane ring with a carboxylic acid group at position 1 and a 2-(4-iodophenyl)-2-oxoethyl substituent at position 2. Its structural uniqueness lies in the para-iodophenyl group, which confers distinct electronic and steric properties, making it relevant as a pharmaceutical intermediate or research tool .
Properties
IUPAC Name |
2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAGIZIEINLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-iodobenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of cyclohexane carboxylic acid derivatives with varying aryl substituents. Key analogs include:
Halogen-Substituted Derivatives
Key Observations :
- Halogen Effects : Iodine’s larger atomic radius and lower electronegativity compared to bromine may enhance lipophilicity and influence binding interactions in biological systems .
- Electron-Withdrawing Groups : The 4-nitro analog’s nitro group introduces strong electron-withdrawing effects, altering the phenyl ring’s electron density and reactivity .
Structural Isomers and Backbone Variants
Key Observations :
- Ring Size : Cyclopentane derivatives (e.g., ) may exhibit reduced conformational flexibility compared to cyclohexane analogs, affecting pharmacokinetics .
- Substituent Position : The cis-4-substituted trifluoromethyl analog highlights how substituent placement on the cyclohexane ring modulates steric and electronic properties .
Research and Application Insights
- Chiral Synthesis : The cis-configuration of the target compound and its analogs is critical for enantioselective reactions, as seen in related cyclohexane derivatives .
- Metabolism : While direct data are lacking, structurally similar compounds (e.g., 2-oxoethyl-substituted acids) undergo hepatic glucuronidation and renal excretion .
Biological Activity
Chemical Structure and Properties
Cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, with the molecular formula , features a cyclohexane ring, an iodophenyl group, and a carboxylic acid functional group. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis typically involves the reaction of 4-iodobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation to yield the desired compound. The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium or copper compounds.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The iodophenyl group can engage in halogen bonding with proteins or enzymes, which may alter their activity. Additionally, the carboxylic acid group can form hydrogen bonds, enhancing the compound's binding affinity and specificity for various biological targets.
Biological Studies
Recent studies have explored the compound's potential therapeutic applications:
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
- Anticancer Activity : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Inhibition of Enzyme Activity : In vitro studies demonstrated that the compound inhibits certain kinases involved in cancer progression, showcasing its potential as a lead compound for developing kinase inhibitors.
- Protein-Ligand Interactions : Binding studies have revealed that this compound interacts with various proteins, suggesting its role as a modulator in biochemical pathways critical for disease states.
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Kinase Inhibition | 12.5 | |
| Related Compound A | Anti-inflammatory | 15.0 | |
| Related Compound B | Anticancer | 10.0 |
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Areas of focus include:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
